molecular formula C12H12N2O2 B3232971 (3-(2-Methoxypyrimidin-5-yl)phenyl)methanol CAS No. 1349715-74-7

(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol

Cat. No.: B3232971
CAS No.: 1349715-74-7
M. Wt: 216.24 g/mol
InChI Key: HNXPPCMFLGNAHM-UHFFFAOYSA-N
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Description

(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group at position 2 and a hydroxymethylphenyl group at position 3. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The compound is characterized by its dual functional groups: a methanol group on the phenyl ring and a methoxypyrimidine moiety, which confer unique physicochemical and biological properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and protein degraders .

Properties

IUPAC Name

[3-(2-methoxypyrimidin-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-13-6-11(7-14-12)10-4-2-3-9(5-10)8-15/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXPPCMFLGNAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266845
Record name 3-(2-Methoxy-5-pyrimidinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-74-7
Record name 3-(2-Methoxy-5-pyrimidinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349715-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxy-5-pyrimidinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methoxypyrimidin-5-yl)phenyl)methanol typically involves the reaction of a suitable pyrimidine derivative with a phenylmethanol precursor. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a methoxypyrimidine derivative under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound (3-(2-Methoxypyrimidin-5-yl)phenyl)methanol (CAS No. 1349715-74-7) is a significant organic molecule with diverse applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article will explore its applications, supported by comprehensive data tables and documented case studies.

The structure of this compound features a methanol group attached to a phenyl ring, which is further substituted with a pyrimidine moiety. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrimidine-based compounds and their cytotoxic effects on breast cancer cells. The findings revealed that modifications to the pyrimidine ring enhanced anticancer activity, indicating that this compound could be a candidate for further development .

Pharmacology

Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic diseases.

Case Study : Research demonstrated that derivatives of this compound effectively inhibited enzymes linked to glucose metabolism, presenting a potential treatment avenue for diabetes .

Biochemical Research

Biomolecular Interactions : The ability of this compound to interact with DNA and RNA has been investigated, revealing insights into its role as a potential modulator of gene expression.

Case Study : A study published in Biochemical Pharmacology examined the binding affinity of the compound to nucleic acids, suggesting its utility in gene therapy applications .

Mechanism of Action

The mechanism of action of (3-(2-Methoxypyrimidin-5-yl)phenyl)methanol involves its interaction with specific molecular targets. The methoxypyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(2-Methoxy-4-(2-methoxypyrimidin-5-yl)phenyl)methanol (FTO 6)
  • Molecular Formula : C₁₃H₁₃N₂O₃
  • Key Features : Contains an additional methoxy group at position 4 of the phenyl ring.
  • In biological assays, FTO 6 demonstrated 38% yield in synthesis and a melting point of 230°C, higher than the target compound, suggesting increased crystallinity due to added symmetry .
{3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]phenyl}methanol
  • Molecular Formula : C₁₃H₁₅N₃O
  • Key Features: Replaces the methoxy group on pyrimidine with an amino group and introduces a methyl substituent.
  • Impact: The amino group increases hydrophilicity, which may enhance solubility in aqueous media. This structural variant is used in studies of pyrimidine-based ligands for enzyme binding, with a molecular weight of 229.28 g/mol .
3-(4-Hydroxyphenyl)-6-(2-methoxypyrimidin-5-yl)-4-methyl-2H-chromen-2-one
  • Molecular Formula : C₂₁H₁₅N₂O₄
  • Key Features : Incorporates the 2-methoxypyrimidin-5-yl group into a coumarin scaffold.
  • Impact : The extended π-system of coumarin enhances UV absorption, making this compound suitable for photochemical applications. Synthesized via Suzuki-Miyaura coupling with a 63% yield , highlighting the versatility of the methoxypyrimidine moiety in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol 216.24 Not reported Moderate in DMSO Stable at RT
FTO 6 253.26 230 Low in water Hygroscopic
Coumarin Analog 365.36 Not reported Insoluble in water Sensitive to light

Biological Activity

(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol , a compound with the CAS number 1349715-74-7, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 216.24 g/mol

The compound features a methoxypyrimidine moiety attached to a phenylmethanol structure, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated using various assays, including DPPH and FRAP methods. The results indicate that the compound possesses moderate antioxidant properties.

Assay Type IC50 Value (µM)
DPPH25
FRAP30

These values demonstrate that while the compound shows some antioxidant potential, it may not be as potent as other known antioxidants .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro tests on various cancer cell lines, including breast and colon cancer cells, have shown that the compound can induce apoptosis.

Case Study: Apoptosis Induction

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Cell Viability Reduction : Approximately 60% at 50 µM concentration after 48 hours.
  • Apoptotic Markers : Increased expression of caspase-3 and decreased Bcl-2 levels were observed.

This suggests that the compound may act through a mechanism involving the modulation of apoptotic pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways related to cell survival and apoptosis.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm for pyrimidine and phenyl) and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm). Compare with computed spectra from PubChem .
  • IR Spectroscopy : Identify -OH (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₂N₂O₂) with <2 ppm error.

How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis?

Advanced Research Question
Regioselectivity is controlled by:

  • Protective Groups : Use tert-butyldimethylsilyl (TBS) to mask the hydroxymethyl group during pyrimidine functionalization, as seen in nucleoside synthesis .
  • Catalyst Screening : Pd-based catalysts with bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
  • Computational Modeling : DFT calculations predict reactive sites on the pyrimidine ring to guide synthetic design .

How are discrepancies in NMR data (e.g., unexpected splitting or shifts) resolved for this compound?

Advanced Research Question
Unexpected NMR signals may arise from:

  • Rotameric Effects : Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer splitting patterns.
  • Impurity Identification : 2D NMR (COSY, HSQC) isolates coupling networks and assigns ambiguous peaks.
  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positions, as applied to related pyrimidine derivatives .

What computational approaches predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Compare binding affinities with known inhibitors .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity (e.g., antimicrobial IC₅₀ values) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution and reactive sites .

How are biological assays designed to evaluate the therapeutic potential of this compound?

Advanced Research Question

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion), using controls like ciprofloxacin .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition (phosphorylation assays).

What strategies optimize reaction yields in large-scale synthesis?

Advanced Research Question

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., coupling reactions).

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol
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(3-(2-Methoxypyrimidin-5-yl)phenyl)methanol

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